2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline
Overview
Description
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline is a chemical compound with the molecular formula C13H19Br2ClN2 and a molecular weight of 398.57 g/mol . It is a white to pale yellow solid that is soluble in water . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dibromoaniline with cyclohexylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce debrominated aniline derivatives .
Scientific Research Applications
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to altered biochemical pathways. For instance, it may affect the synthesis of glycoproteins in mucus, thereby reducing its viscosity and facilitating easier clearance from the respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Bromhexine Hydrochloride: A mucolytic agent used in the treatment of respiratory diseases.
Ambroxol Hydrochloride: Another mucolytic agent with similar applications but different chemical structure.
Uniqueness
2,4-Dibromo-6-[(cyclohexylamino)methyl]aniline is unique due to its specific bromination pattern and the presence of a cyclohexylamino group. This structural uniqueness imparts distinct physicochemical properties and biological activities compared to other similar compounds .
Properties
IUPAC Name |
2,4-dibromo-6-[(cyclohexylamino)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2/c14-10-6-9(13(16)12(15)7-10)8-17-11-4-2-1-3-5-11/h6-7,11,17H,1-5,8,16H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJGPOZFMWWPGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C(=CC(=C2)Br)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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